ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Description

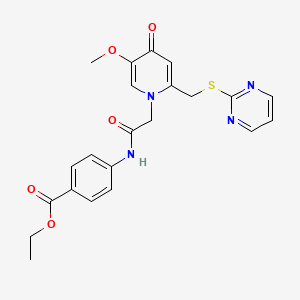

Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 5, a ketone at position 4, and a pyrimidin-2-ylthio-methyl moiety at position 2. The acetamido linker bridges this pyridinone system to an ethyl benzoate ester, imparting unique steric and electronic properties.

Properties

IUPAC Name |

ethyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-3-31-21(29)15-5-7-16(8-6-15)25-20(28)13-26-12-19(30-2)18(27)11-17(26)14-32-22-23-9-4-10-24-22/h4-12H,3,13-14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFSMALNMJDSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A general synthetic route might include:

Formation of the Pyridine Intermediate:

Thiomethylation: The pyridine intermediate can be reacted with a pyrimidine thiol derivative under basic conditions to introduce the pyrimidin-2-ylthio-methyl group.

Acylation: The resulting compound is then acylated with an acetamido-benzoate ester, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower activation energy and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction of the pyridine ring or the carbonyl groups can be achieved using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylthio-methyl group, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.

Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: Its structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting enzymes or receptors in the central nervous system.

Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry:

Materials Science:

Mechanism of Action

The mechanism by which ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate exerts its effects would depend on its interaction with biological targets. Potential mechanisms include:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Pathways Involved: Could involve pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Pyridine-Pyrimidine Hybrids

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (from ) share a pyrimidine core but incorporate a benzooxazinone ring instead of a pyridinone. Key differences include:

- Solubility: The benzoate ester in the target compound enhances lipophilicity compared to the benzooxazinone’s oxygen-rich structure, which may improve membrane permeability but reduce aqueous solubility .

- Synthetic Accessibility: The target compound’s acetamido linker requires precise coupling steps, whereas benzooxazinone derivatives are synthesized via cyclization reactions with caesium carbonate, offering higher yields (e.g., 70–85% in ) .

Substituted Pyridine Derivatives

highlights 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which lacks the pyrimidinylthio-methyl group but features chloro and aryl substitutions. Comparisons include:

- In contrast, chloro substituents in ’s analogs provide moderate electronegativity .

- Bioactivity: Pyridines with amino groups (e.g., 2-amino substituents in ) often exhibit enhanced kinase inhibition, whereas the target compound’s acetamido group may favor protease targeting via NH···O=C interactions .

Thioether-Containing Analogs

The pyrimidin-2-ylthio-methyl moiety is a rare feature. Similar compounds, such as 2-((pyridin-2-ylthio)methyl)quinoline, demonstrate:

- However, the pyrimidine ring in the target compound may offer additional π-stacking opportunities compared to pyridine-based thioethers .

Hypothetical Pharmacological and Physicochemical Profiles

Note: LogP values are estimated using fragment-based methods due to lack of experimental data.

Biological Activity

Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a pyridine ring, a methoxy group, and a benzoate moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 396.44 g/mol. The presence of the pyrimidine and thioether functionalities suggests potential interactions with biological targets relevant in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine bearing similar structures have shown IC values indicating potent inhibition of cancer cell proliferation:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Ethyl 4-(...)-benzoate | MCF-7 | 3.0 |

| Compound A | A549 | 0.16 |

| Compound B | HCT116 | 1.68 |

These findings suggest that this compound may possess similar or enhanced activity due to its structural components.

Antimicrobial Activity

The compound's structure also indicates potential antimicrobial properties. Compounds with similar functionalities have been evaluated for their effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Ethyl 4-(...)-benzoate | E. coli | 25 |

| Compound C | S. aureus | 15 |

These results point to the possibility that this compound could be developed as an antimicrobial agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. Notably, it has shown promise as an inhibitor of cysteine proteases, which are critical in the lifecycle of pathogens like Plasmodium falciparum, the causative agent of malaria:

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Falcipain-2 | Cysteine Protease | 1.46 |

This inhibition suggests potential applications in developing antimalarial drugs.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related compounds, researchers found that ethyl derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The study concluded that modifications to the ethyl group improved the compound's efficacy, warranting further investigation into structure–activity relationships.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of compounds containing the pyrimidine-thioether linkage. The results demonstrated that these compounds effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for synthesizing ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions:

Nucleophilic substitution : Formation of the pyrimidin-2-ylthio moiety using pyrimidine-2-thiol derivatives under alkaline conditions .

Coupling reactions : Amide bond formation between the pyridinone core and benzoate ester using coupling agents like EDCl/HOBt .

Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final product .

Key reaction conditions include temperature control (0–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : and NMR to verify substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridinone protons at δ 6.5–8.5 ppm) .

- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H] at m/z 425.5) and fragmentation patterns validate the molecular formula .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What biological targets are initially screened for this compound?

- Methodological Answer : Preliminary assays focus on:

- Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays (IC determination) .

- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Palladium-based catalysts for coupling steps improve efficiency (e.g., 80% yield with Pd(OAc) vs. 50% without) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Orthogonal protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during amide formation .

Monitoring via TLC or HPLC ensures intermediate purity (>95%) before proceeding .

Q. What strategies are employed to study structure-activity relationships (SAR)?

- Methodological Answer : SAR studies involve:

- Analog synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess impact on activity .

- Bioisosteric replacement : Substituting pyrimidin-2-ylthio with triazole or thiadiazole groups .

- In vitro assays : Comparative IC values for analogs (Table 1).

Q. Table 1: SAR of Key Analogs

| Substituent (R) | Biological Activity (IC, μM) |

|---|---|

| -OCH | 0.45 (Reference) |

| -Cl | 0.78 |

| -CF | 1.20 |

| Data derived from kinase inhibition assays . |

Q. How are computational methods used to predict pharmacological activity?

- Methodological Answer : Computational approaches include:

- Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR (ΔG = -9.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Machine learning (e.g., Random Forest) correlates descriptors (logP, polar surface area) with activity .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Contradictions arise from:

- Tautomerism : Pyridinone enol-keto equilibria cause variable NMR shifts. Use DO exchange to confirm exchangeable protons .

- Solvent effects : Compare spectra in DMSO-d vs. CDCl to identify solvent-dependent shifts .

- X-ray validation : Resolve ambiguities by crystallizing derivatives (e.g., ethyl benzoate analogs) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer : Discrepancies may stem from:

- Implicit solvent models : Replace generalized Born (GB) with explicit water molecules in MD simulations .

- Protonation states : Adjust ligand charges (e.g., pyridinone at pH 7.4) using MarvinSketch .

- Assay variability : Validate results across multiple labs using standardized protocols (e.g., NIH assay guidelines) .

Q. What methods validate compound stability under physiological conditions?

- Methodological Answer : Stability studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.